Glicophenone

Description

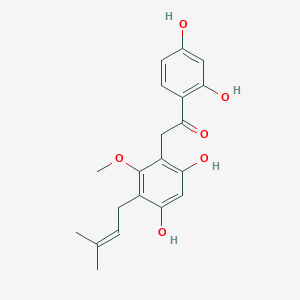

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22O6 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

2-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(2,4-dihydroxyphenyl)ethanone |

InChI |

InChI=1S/C20H22O6/c1-11(2)4-6-14-18(24)10-19(25)15(20(14)26-3)9-17(23)13-7-5-12(21)8-16(13)22/h4-5,7-8,10,21-22,24-25H,6,9H2,1-3H3 |

InChI Key |

JYRFVDHHGPHQBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)O)CC(=O)C2=C(C=C(C=C2)O)O)OC)C |

melting_point |

145 °C |

physical_description |

Solid |

Synonyms |

glicophenone |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Isolation and Characterization of Glicophenone from Glycyrrhiza Species

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The genus Glycyrrhiza, commonly known as licorice, is a rich source of diverse bioactive secondary metabolites, including flavonoids, triterpenoid saponins, and chalcones.[1][2] Among these, phenolic compounds are of significant interest due to their wide range of pharmacological activities, such as anti-inflammatory, antioxidant, and antimicrobial effects.[2][3] Glicophenone is a novel phenolic compound first isolated from commercial licorice, and its structure was elucidated using spectroscopic data.[4] This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and characterization of this compound from Glycyrrhiza species, intended for researchers in natural product chemistry and drug development. The guide details generalized experimental protocols derived from established methods for isolating phenolic constituents from licorice and presents relevant quantitative data and workflow visualizations.

Introduction to Glycyrrhiza Species and this compound

The Glycyrrhiza genus comprises over 30 species, with Glycyrrhiza glabra (common licorice), Glycyrrhiza uralensis (Chinese licorice), and Glycyrrhiza inflata being the most extensively studied and commercially important.[1][3][5][6] These plants are renowned for their sweet-tasting roots, which contain the primary active ingredient glycyrrhizin, a triterpenoid saponin.[3]

Beyond saponins, licorice roots are a rich reservoir of phenolic compounds, including flavonoids, isoflavonoids, and chalcones.[2] this compound was identified as a new phenolic compound isolated from licorice.[4] While many phenolic compounds from licorice have been studied for their biological activities, the specific pathways and full therapeutic potential of this compound are still areas of active research. This guide outlines a systematic approach to its extraction and purification.

General Isolation Strategy

The isolation of this compound, a phenolic compound, from the complex matrix of a Glycyrrhiza root extract involves a multi-step process. This typically includes solvent extraction to create a crude extract, followed by a series of chromatographic techniques to separate and purify the target compound.

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation and purification of phenolic compounds from Glycyrrhiza species.

Detailed Experimental Protocols

The following protocols are generalized from methods used for the extraction and isolation of various phenolic compounds from Glycyrrhiza species.[7][8][9]

Preparation of Plant Material

-

Source Material : Obtain dried roots and rhizomes of a Glycyrrhiza species (e.g., G. glabra or G. uralensis).[1]

-

Grinding : Grind the dried roots into a coarse powder using a mechanical mill.

-

Sieving : Pass the powder through a sieve (e.g., 850 μm mesh size) to ensure uniform particle size for efficient extraction.[10]

Solvent Extraction

Several methods can be employed for extraction. Ultrasound-assisted extraction is presented here for its efficiency.[10]

-

Solvent Selection : Prepare an ethanol/water mixture (e.g., 30:70, v/v) as the extraction solvent. This polarity is effective for extracting both glycyrrhizic acid and other phenolic compounds like glabridin.[7][11]

-

Extraction Procedure :

-

Suspend the powdered plant material (e.g., 100 g) in the solvent (e.g., 1 L) in a suitable flask.

-

Perform the extraction in an ultrasonic bath at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 60 minutes).[7][10]

-

Repeat the extraction process on the plant material residue (e.g., 3-4 times) to ensure complete extraction.[8]

-

-

Concentration :

-

Filter the combined extracts to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[8]

-

Chromatographic Purification

Purification involves multiple chromatographic steps to isolate this compound from the complex crude extract.[12][13][14]

-

Initial Fractionation (Column Chromatography) :

-

Stationary Phase : Use silica gel as the stationary phase for normal-phase chromatography.[8][9]

-

Procedure :

-

Adsorb the crude extract onto a small amount of silica gel and load it onto a pre-packed silica gel column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

-

Monitoring : Collect fractions and monitor them using Thin Layer Chromatography (TLC). Visualize spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).[8]

-

Pooling : Combine fractions that show a similar profile and contain the target compound.

-

-

Fine Purification (Preparative HPLC) :

-

System : Use a reversed-phase C18 column for further purification of the enriched fractions.[7][9][15]

-

Mobile Phase : A typical mobile phase consists of a gradient of methanol and water, often with a small amount of acid (e.g., 1% acetic acid) to improve peak shape.[7][11]

-

Detection : Monitor the elution profile using a UV detector at wavelengths relevant for phenolic compounds (e.g., 254 nm, 280 nm).[15][16]

-

Collection : Collect the peak corresponding to this compound for final analysis.

-

Structural Elucidation

The identity and purity of the isolated compound should be confirmed using spectroscopic techniques. The original isolation of this compound relied on such data.[4]

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) : 1H-NMR and 13C-NMR spectroscopy to elucidate the detailed chemical structure.

Quantitative Data

Direct quantitative yield for this compound is not widely reported as it is a less abundant, novel compound. However, data from the extraction of other major phenolic compounds from Glycyrrhiza provide a useful reference for expected yields from a typical extraction process.

| Compound | Glycyrrhiza Source | Extraction Method | Yield (mg/g of dry root) | Reference |

| Glycyrrhizic Acid | Chinese Licorice | Dipping, 30:70 EtOH/H₂O, 50°C | 2.39 | [7][11] |

| Glabridin | Chinese Licorice | Dipping, 30:70 EtOH/H₂O, 50°C | 0.92 | [7][11] |

| Glabridin | G. glabra | HPLC Analysis of Extract | 82.80 (in extract, not root) | [15] |

Note: The yield of this compound is expected to be significantly lower than that of major compounds like glycyrrhizic acid.

Potential Biological Activity and Signaling Pathways

Phenolic compounds isolated from Glycyrrhiza species are known to possess a range of biological activities, often mediated through the modulation of key cellular signaling pathways.[2] While the specific pathways affected by this compound require further investigation, the anti-inflammatory effects of many flavonoids are known to involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[17]

Hypothesized NF-κB Signaling Pathway Inhibition

The diagram below illustrates the canonical NF-κB pathway and a potential point of inhibition by a bioactive compound like this compound. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

References

- 1. Glycyrrhiza Genus: Enlightening Phytochemical Components for Pharmacological and Health-Promoting Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Liquorice (Glycyrrhiza glabra): A phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenolic constituents of licorice. VIII. Structures of this compound and glicoisoflavanone, and effects of licorice phenolics on methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycyrrhiza - Wikipedia [en.wikipedia.org]

- 6. ijabbr.com [ijabbr.com]

- 7. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phytojournal.com [phytojournal.com]

- 9. Isolation and Characterization of Compounds from Glycyrrhiza uralensis as Therapeutic Agents for the Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. TECHNIQUES FOR THE PURIFICATION AND CHARACTERIZATION OF ACTIVE COMPOUNDS [ebrary.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]

- 15. A strategy for qualitative and quantitative profiling of glycyrrhiza extract and discovery of potential markers by fingerprint-activity relationship modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. QUANTIFICATION OF GLYCYRRHIZIN BIOMARKER IN GLYCYRRHIZA GLABRA RHIZOME AND BABY HERBAL FORMULATIONS BY VALIDATED RP-HPTLC METHODS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Glycybridins A-K: Novel Phenolic Compounds from Licorice (Glycyrrhiza glabra)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a recently discovered class of phenolic compounds, Glycybridins A-K, isolated from the roots of Glycyrrhiza glabra (licorice). This document summarizes their biological activities, presents available quantitative data, and offers detailed experimental protocols for the key bioassays used in their initial characterization.

Introduction to Glycybridins A-K

Licorice has a long history of medicinal use, attributed to its rich and diverse phytochemical composition.[1] A 2017 study led to the isolation and characterization of eleven new phenolic compounds named Glycybridins A-K.[2][3] Their structures were determined through extensive spectroscopic analysis, including NMR and mass spectrometry.[2] These compounds have demonstrated a range of significant biological activities, positioning them as potential leads for drug discovery.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of the Glycybridins.

Table 1: Cytotoxic Activity of Glycybridin D against Human Cancer Cell Lines. [2]

| Cell Line | Cancer Type | IC₅₀ (μM) |

| HepG2 | Hepatocellular Carcinoma | 4.6 |

| SW480 | Colorectal Adenocarcinoma | 6.6 |

| A549 | Lung Carcinoma | Not specified, but active |

| MCF7 | Breast Adenocarcinoma | Not specified, but active |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Overview of Other Reported Bioactivities for the Glycybridin Class. [2]

| Biological Target/Pathway | Activity Observed | Quantitative Data |

| Nrf2 Activation | Significant activation | Specific EC₅₀ or fold-increase values not available in abstracts. |

| Tyrosinase Inhibition | Significant inhibition | Specific IC₅₀ values not available in abstracts. |

| PTP1B Inhibition | Significant inhibition | Specific IC₅₀ values not available in abstracts. |

| LPS-induced NO Production | Inhibition | Specific IC₅₀ values not available in abstracts. |

| NF-κB Transcription | Inhibition | Specific IC₅₀ values not available in abstracts. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery of Glycybridins A-K. These protocols are based on established and widely used methods in the field.

Isolation and Structure Elucidation of Glycybridins A-K

The isolation of Glycybridins A-K from the roots of Glycyrrhiza glabra involved a multi-step extraction and chromatographic process. The structural elucidation was performed using modern spectroscopic techniques.

Protocol:

-

Extraction: The air-dried and powdered roots of Glycyrrhiza glabra were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is rich in phenolic compounds, was subjected to further separation.

-

Chromatographic Separation: The ethyl acetate fraction was separated using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to yield the pure compounds, Glycybridins A-K.

-

Structure Elucidation: The chemical structures of the isolated compounds were determined by comprehensive analysis of their spectroscopic data, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the Glycybridins against various cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Human cancer cell lines (e.g., HepG2, SW480, A549, MCF7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (Glycybridins) and a vehicle control (e.g., DMSO). The plates are then incubated for an additional 48 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Nrf2 Activation Assay (Luciferase Reporter Assay)

The ability of the Glycybridins to activate the Nrf2 signaling pathway was assessed using a luciferase reporter gene assay in a suitable cell line (e.g., HepG2-ARE-C8).[6][7][8]

Protocol:

-

Cell Transfection and Seeding: Cells are stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of an antioxidant response element (ARE). The cells are then seeded in 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the Glycybridins for 24 hours.

-

Cell Lysis: The cells are washed with PBS and lysed with a suitable lysis buffer.

-

Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle-treated control cells.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

The inhibitory effect of the Glycybridins on NF-κB signaling was evaluated using a luciferase reporter gene assay.[9][10]

Protocol:

-

Cell Transfection and Seeding: Cells (e.g., HEK293T) are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). The cells are then seeded in 96-well plates.

-

Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the Glycybridins for 1-2 hours, followed by stimulation with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for an additional 6-24 hours.

-

Cell Lysis and Luciferase Measurement: The cells are lysed, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the stimulated cells without compound treatment.

Tyrosinase Inhibition Assay

The inhibitory activity of the Glycybridins against mushroom tyrosinase was determined spectrophotometrically.[11][12]

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, 20 µL of mushroom tyrosinase solution is mixed with 100 µL of phosphate buffer (pH 6.8) and 40 µL of the test compound (Glycybridin) at various concentrations.

-

Pre-incubation: The mixture is pre-incubated at room temperature for 10 minutes.

-

Reaction Initiation: The reaction is initiated by adding 40 µL of L-DOPA as a substrate.

-

Absorbance Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.

-

Data Analysis: The percentage of tyrosinase inhibition is calculated, and the IC₅₀ value is determined.

PTP1B Inhibition Assay

The inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) was measured using p-nitrophenyl phosphate (pNPP) as a substrate.[13][14]

Protocol:

-

Reaction Mixture Preparation: The reaction is carried out in a 96-well plate containing PTP1B enzyme in a buffer solution.

-

Compound Addition: The Glycybridins at various concentrations are added to the wells.

-

Reaction Initiation: The reaction is initiated by the addition of pNPP.

-

Incubation: The plate is incubated at 37°C for 30 minutes.

-

Reaction Termination and Absorbance Measurement: The reaction is stopped by adding a sodium hydroxide solution, and the absorbance of the produced p-nitrophenol is measured at 405 nm.

-

Data Analysis: The percentage of PTP1B inhibition is calculated, and the IC₅₀ value is determined.

Inhibition of LPS-Induced Nitric Oxide (NO) Production

The anti-inflammatory potential of the Glycybridins was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[15][16][17]

Protocol:

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the Glycybridins for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control cells.

Visualizations of Pathways and Workflows

The following diagrams illustrate the key signaling pathways and the general experimental workflow.

Caption: General experimental workflow for the isolation and bioactivity screening of Glycybridins A-K.

Caption: Simplified Nrf2 activation pathway by Glycybridins.

Caption: Proposed mechanism of NF-κB inhibition by Glycybridins.

References

- 1. ijsr.in [ijsr.in]

- 2. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nrf2 luciferase reporter assay. [bio-protocol.org]

- 8. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.es [promega.es]

- 10. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tyrosinase inhibition assay [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4.2. Protein Tyrosine Phosphate 1B (PTP1B) Inhibitory Assay [bio-protocol.org]

- 15. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Glicophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Glicophenone, a novel phenolic compound isolated from licorice (Glycyrrhiza uralensis). The document details the experimental methodologies employed for its isolation and characterization, presents spectroscopic and biological data in a structured format, and illustrates the experimental workflow.

Introduction

This compound is a recently identified natural product with potential therapeutic applications. Its structural determination is crucial for understanding its chemical properties, synthesizing analogues, and investigating its mechanism of action. This guide synthesizes the available scientific data to offer a detailed resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

Isolation and Purification

This compound was isolated from the ethyl acetate extract of commercial licorice.[1] The purification process involved a multi-step chromatographic approach to separate the compound from the complex mixture of phytochemicals present in the extract.

Experimental Protocol: Isolation of this compound

The isolation of this compound was achieved through a series of chromatographic techniques, as described by Hatano et al. (2000).[1]

-

Extraction: The initial licorice material was extracted with ethyl acetate to obtain a crude extract containing a mixture of phenolic compounds.[1]

-

Centrifugal Partition Chromatography (CPC): The ethyl acetate extract was first subjected to centrifugal partition chromatography, a liquid-liquid chromatographic technique, to achieve initial fractionation of the components.[1]

-

Further Chromatographic Steps: While the primary source mentions CPC as a key step, it is standard practice in natural product isolation to follow up with additional chromatographic methods such as silica gel column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to achieve the final purification of a single compound like this compound. The exact sequence and conditions for these subsequent steps would be optimized based on the polarity and other physicochemical properties of the target compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Mass Spectrometry

High-resolution electron ionization mass spectrometry (HR-EI-MS) was instrumental in determining the molecular formula of this compound.

| Spectroscopic Data | Value |

| Molecular Formula | C22H24O6 |

| HR-EI-MS (m/z) | Found: 384.1573, Calculated: 384.1571 |

| Key Fragment Ions | m/z 137, 221 |

| Table 1: Mass Spectrometry Data for this compound. |

The key fragment ions at m/z 137 and 221 were indicative of the presence of a methoxyl group on the B-ring of the core structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy provided detailed information about the connectivity of atoms within the this compound molecule.

| ¹³C-NMR Chemical Shifts (δ) | Carbon Atom |

| 107.9 | C-1' |

| 159.5 | C-2' |

| 114.0 | C-3' |

| 156.2 | C-4' |

| 99.7 | C-5' |

| 155.3 | C-6' |

| Table 2: ¹³C-NMR Data for the B-ring of this compound.[1] |

The chemical shifts of the B-ring carbons were found to be similar to those of a related compound, glicoricone, which aided in establishing the substitution pattern.[1] Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were also performed to determine the spatial proximity of certain protons, which confirmed the position of the methoxyl group at C-2'.[1]

Biological Activity

This compound has been evaluated for its antibacterial properties, particularly against strains of Staphylococcus aureus.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) using a liquid dilution method.[1] This standard microbiological assay involves preparing a series of dilutions of the test compound in a liquid growth medium, inoculating with the target microorganism, and incubating under controlled conditions. The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

| Organism | MIC (µg/mL) |

| Methicillin-sensitive S. aureus (MSSA) | 32 |

| Methicillin-resistant S. aureus (MRSA) | 32 |

| Table 3: Antibacterial Activity of this compound.[1] |

This compound demonstrated moderate antibacterial activity against both MSSA and MRSA.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Workflow for this compound isolation and analysis.

Conclusion

The structural elucidation of this compound has been successfully achieved through a combination of chromatographic separation and spectroscopic analysis. The compound has been identified as a phenolic constituent of licorice with a defined molecular formula and structure. Preliminary biological evaluation has revealed its potential as an antibacterial agent. This guide provides a foundational technical overview that can support further research into the synthesis, biological mechanism, and therapeutic applications of this compound.

References

Glicophenone molecular formula and structure

An In-depth Technical Guide to Glicophenone: Molecular Formula, Structure, and Biological Activity

Introduction

This compound is a phenolic compound first isolated from licorice (Glycyrrhiza sp.).[1][2][3] As a member of the diverse family of phytochemicals found in this traditional medicinal plant, this compound has been a subject of interest for its chemical structure and biological properties. This technical guide provides a comprehensive overview of this compound, detailing its molecular characteristics, physicochemical properties, isolation methods, and known biological activities, with a focus on its antibacterial effects. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Molecular Formula and Structure

This compound is characterized by the molecular formula C20H22O6 .[1][2] Its structure was elucidated through spectroscopic analysis, including high-resolution electron-impact mass spectrometry (HR-EI-MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

IUPAC Name: 2-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-1-(2,4-dihydroxyphenyl)ethan-1-one[1]

Chemical Structure:

The structure of this compound consists of a substituted phenyl ethanone backbone. Key features include:

-

A 2,4-dihydroxyphenyl group attached to the carbonyl carbon of the ethanone.

-

A highly substituted phenyl group attached to the alpha-carbon of the ethanone, which contains:

-

Two hydroxyl groups.

-

One methoxy group.

-

A prenyl (3-methylbut-2-en-1-yl) group.

-

The location of the methoxy group was confirmed by Nuclear Overhauser Effect Spectroscopy (NOESY).[1]

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound have been predicted through computational models.[1] Key spectroscopic data were instrumental in its structural elucidation.[1][2]

Predicted Physicochemical Properties

| Property | Value | Source |

| Average Molecular Weight | 358.3851 g/mol | [1] |

| Monoisotopic Molecular Weight | 358.141638436 Da | [1] |

| Water Solubility | 0.016 g/L | [1] |

| logP | 3.11 | [1] |

| pKa (Strongest Acidic) | 7.84 | [1] |

| Hydrogen Acceptor Count | 6 | [1] |

| Hydrogen Donor Count | 4 | [1] |

| Polar Surface Area | 107.22 Ų | [1] |

| Rotatable Bond Count | 6 | [1] |

Spectroscopic Data

-

High-Resolution Electron-Impact Mass Spectrometry (HR-EI-MS): This technique was used to determine the molecular formula of this compound as C20H22O6.[2] The mass spectrum shows characteristic fragment ions at m/z 137 and 221, which indicate the presence of a methoxyl group on one of the benzene rings.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR were used to determine the chemical structure.[1] The Nuclear Overhauser Effect Spectroscopy (NOESY) was specifically used to confirm the position of the methoxyl group.[1]

Experimental Protocols

Isolation of this compound from Licorice

This compound was first isolated from a commercial variety of licorice, which was tentatively identified as Glycyrrhiza uralensis.[1][2] The general procedure for its isolation is as follows:

-

Extraction: An ethyl acetate extract is prepared from the licorice root.[2]

-

Chromatographic Separation: The crude extract is then subjected to separation using centrifugal partition chromatography (CPC) and/or column chromatography.[2]

-

Purification: The fractions containing this compound are further purified using preparative Thin Layer Chromatography (TLC) or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[2]

Antibacterial Activity Assay

The antibacterial activity of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against several bacterial strains.[1][2]

-

Bacterial Strains: The tested organisms included methicillin-sensitive Staphylococcus aureus (MSSA), four strains of methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli K12, and Pseudomonas aeruginosa PAO1.[1][3]

-

Methodology: A standard broth microdilution method is typically used for this type of assay.

-

A serial dilution of this compound is prepared in a suitable growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacteria.

-

The plate is incubated under appropriate conditions for the specific bacteria.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Biological Activity

This compound has demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.[1]

Antibacterial Spectrum

The reported Minimum Inhibitory Concentration (MIC) values for this compound are summarized in the table below.

| Bacterial Strain | Type | MIC (µg/mL) |

| Methicillin-Sensitive Staphylococcus aureus (MSSA) | Gram-positive | 32 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Gram-positive | 32 |

| Escherichia coli K12 | Gram-negative | > 128 |

| Pseudomonas aeruginosa PAO1 | Gram-negative | > 128 |

These results indicate that this compound is active against both methicillin-sensitive and resistant strains of S. aureus but has negligible activity against the tested Gram-negative bacteria.[1]

Signaling Pathways and Mechanism of Action

Based on the available scientific literature, the specific mechanism of action for this compound's antibacterial activity has not yet been elucidated. Furthermore, there are no published studies that link this compound to the modulation of any specific cellular signaling pathways. While other compounds from licorice have been shown to affect pathways such as NF-κB and MAPK, similar investigations for this compound have not been reported. Further research is required to understand the molecular targets and mechanisms underlying its biological effects.

References

Spectroscopic Profile of Glicophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Glicophenone, a phenolic compound isolated from licorice. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature where this compound was first characterized.[1][2][3]

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key quantitative data from these analyses are summarized below.

Ultraviolet (UV) Spectroscopy

The UV spectrum of this compound was recorded in methanol.

| λmax (nm) | log ε |

| 263 | 4.29 |

| 290 (sh) | 4.11 |

| 344 | 3.86 |

sh: shoulder

Mass Spectrometry (MS)

High-resolution electron impact mass spectrometry (HREI-MS) was used to determine the molecular formula of this compound.

| Technique | Ion | m/z (measured) | m/z (calculated) | Molecular Formula |

| HREI-MS | [M]⁺ | 398.1679 | 398.1678 | C₂₂H₂₂O₇ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectra were recorded in acetone-d₆. The assignments were confirmed by 2D NMR techniques including NOESY.

¹H-NMR Data (Acetone-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1'' | 3.25 | m | |

| H-2'' | 5.18 | br t | 5 |

| gem-dimethyl | 1.64, 1.73 | br s (each) | |

| H-5' | 7.76 | d | 2.5 |

| H-6' | 6.56 | dd | 2.5, 8.5 |

| H-8' | 6.40 | d | 8.5 |

| H-5 | 6.33 | s | |

| OMe | 3.66, 3.74 | s (each) |

¹³C-NMR Data (Acetone-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-1' | 107.9 |

| C-2' | 159.5 |

| C-3' | 114.0 |

| C-4' | 156.2 |

| C-5' | 99.7 |

| C-6' | 155.3 |

Experimental Protocols

The following methodologies were employed for the spectroscopic analysis of this compound.

Isolation of this compound

This compound was isolated from commercial licorice. The general procedure involved extraction with an organic solvent, followed by chromatographic separation to yield the pure compound.

Spectroscopic Analysis

-

UV Spectroscopy : The UV spectrum was obtained using a spectrophotometer with methanol as the solvent.

-

Mass Spectrometry : High-resolution mass spectra were acquired on a mass spectrometer using electron impact ionization.

-

NMR Spectroscopy : ¹H-NMR and ¹³C-NMR spectra were recorded on an NMR spectrometer. Samples were dissolved in acetone-d₆ for analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

References

The Antibacterial Potential of Glicophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the antibacterial discovery of Glicophenone, a prenylated benzophenone isolated from licorice (Glycyrrhiza species). It details its initial discovery, antibacterial activity against key pathogens, proposed mechanism of action, and potential for further development. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, natural product chemistry, and antibiotic drug development.

Introduction

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Natural products have historically been a rich source of new drugs, and plant-derived compounds continue to be a promising avenue for innovation. This compound, a phenolic compound first isolated from licorice, has demonstrated notable antibacterial properties, marking it as a compound of interest for further investigation.

Discovery and Isolation

This compound was first identified as a new phenolic compound by a team of Japanese researchers led by Tsutomu Hatano in 2000.[1] It was isolated from commercial licorice root, a staple in traditional medicine with known antimicrobial properties. The structure of this compound was elucidated using spectroscopic data.[1]

Experimental Protocols: Isolation of this compound

While the original paper by Hatano et al. provides the basis for the isolation, a general and representative protocol for the extraction and purification of flavonoids like this compound from licorice is outlined below. This multi-step chromatographic fractionation is a common method for isolating specific bioactive compounds from complex plant extracts.[2][3][4][5][6]

Protocol: Extraction and Isolation of Flavonoids from Licorice

-

Extraction:

-

Dried and powdered licorice root is subjected to solvent extraction, typically using an ethanol-water mixture.[3][4]

-

The mixture is heated under reflux to maximize the extraction of phenolic compounds.[3]

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[3]

-

-

Solvent Partitioning:

-

The crude extract is then partitioned with a solvent of increasing polarity, such as ethyl acetate, to separate compounds based on their solubility.[3]

-

-

Chromatographic Separation:

-

The flavonoid-rich fraction is subjected to a series of chromatographic techniques for purification.

-

Column Chromatography: The extract is first passed through a silica gel column and eluted with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate) to separate compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often employing a two-dimensional approach (e.g., normal-phase followed by reversed-phase chromatography) to achieve high purity.[2]

-

-

Structure Elucidation:

-

The purified compound's structure is determined using spectroscopic methods, including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[5]

-

Antibacterial Activity

The initial investigation into this compound's biological activity revealed its potential as an antibacterial agent. The study by Hatano et al. evaluated its efficacy against several bacterial strains, including clinically relevant antibiotic-resistant pathogens.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The antibacterial activity of this compound and other licorice phenolics was quantified by determining their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound | Bacterial Strain | MIC (µg/mL) |

| This compound | Staphylococcus aureus (MSSA) | 16 |

| Methicillin-resistant S. aureus (MRSA) | 16 | |

| 8-(γ,γ-dimethylallyl)-wighteone | MRSA | 8 |

| 3'-(γ,γ-dimethylallyl)-kievitone | MRSA | 8 |

Data sourced from Hatano et al. (2000)[1]

Experimental Protocols: Antibacterial Susceptibility Testing

Standardized methods are crucial for determining the antimicrobial efficacy of natural products. The following protocols are representative of the techniques used to determine the MIC values of compounds like this compound.[7][8][9][10][11]

Protocol: Broth Microdilution Method

-

Preparation of Inoculum:

-

Serial Dilution of this compound:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the standardized bacterial suspension.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Protocol: Agar Well Diffusion Method

-

Preparation of Agar Plates:

-

A standardized inoculum of the test bacterium is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).[9]

-

-

Preparation of Wells:

-

Sterile wells are created in the agar using a sterile borer.

-

-

Application of this compound:

-

A specific volume of a known concentration of this compound solution is added to each well.[9]

-

-

Incubation and Measurement:

-

The plates are incubated for 18-24 hours at 37°C.

-

The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters. The size of the zone correlates with the antibacterial activity.

-

Proposed Mechanism of Action

While the precise molecular target of this compound has not been definitively elucidated, the mechanism of action for many prenylated flavonoids against bacteria is believed to involve the disruption of the bacterial cell membrane. The lipophilic prenyl group is thought to facilitate the insertion of the molecule into the lipid bilayer, leading to a loss of membrane integrity and function.

This disruption can manifest in several ways:

-

Increased Membrane Permeability: The insertion of this compound into the cell membrane may create pores or channels, leading to the leakage of essential intracellular components such as ions, ATP, and genetic material.

-

Disruption of Membrane Potential: The bacterial cell membrane maintains a crucial electrochemical gradient (membrane potential) that is essential for processes like ATP synthesis and nutrient transport. The integration of foreign molecules like this compound can dissipate this potential, leading to metabolic arrest and cell death.

-

Inhibition of Membrane-Bound Enzymes: Key cellular processes, such as respiration and cell wall synthesis, are carried out by enzymes embedded in the cell membrane. This compound may interfere with the function of these enzymes, further contributing to its antibacterial effect.

Synthesis of this compound

Proposed Synthetic Steps:

-

Synthesis of the Polyhydroxyphenone Core: The synthesis would likely begin with the construction of the core benzophenone structure with the appropriate hydroxylation pattern.

-

Prenylation: The crucial step involves the regioselective C-prenylation of the phenolic core. This can be achieved through various methods, such as Friedel-Crafts alkylation using a prenylating agent like prenyl bromide in the presence of a Lewis acid catalyst.

Clinical Development

To date, there is no publicly available information on any preclinical or clinical trials of this compound for antibacterial applications. The research on this compound appears to be in the early, discovery phase.

Conclusion and Future Directions

This compound, a natural product isolated from licorice, has demonstrated promising in vitro antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains. Its proposed mechanism of action, targeting the bacterial cell membrane, is a desirable trait for new antibiotics as it can be less prone to certain types of resistance.

However, significant research is still required to fully assess the therapeutic potential of this compound. Future research should focus on:

-

Comprehensive in vitro studies: Testing against a broader panel of clinically relevant bacteria, including other Gram-positive and Gram-negative pathogens.

-

Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of bacterial killing.

-

In vivo efficacy and toxicity studies: Evaluating the antibacterial effect and safety profile of this compound in animal models of infection.

-

Development of a scalable synthetic route: To ensure a consistent and pure supply of the compound for further research and development.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its antibacterial activity and pharmacokinetic properties.

The discovery of this compound highlights the continued importance of natural products in the search for new antimicrobial agents. With further research, this compound or its derivatives could potentially be developed into novel therapeutics to combat the growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification of flavonoids from licorice using an off-line preparative two-dimensional normal-phase liquid chromatography/reversed-phase liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN110623995A - Extraction of total flavonoids from aerial part of licorice and preparation method of liposome - Google Patents [patents.google.com]

- 4. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and identification of flavonoids in licorice and a study of their inhibitory effects on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN1142956A - Extraction technology of flavonoids, lignin and cellulose in licorice - Google Patents [patents.google.com]

- 7. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Glicophenone: A Comprehensive Technical Guide on its Natural Origin and Isolation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Glicophenone is a phenolic compound that has been identified and isolated from a natural source. This technical guide provides an in-depth overview of its origin, the methodologies for its extraction and purification, and its structural characterization. While the bioactivity of many phenolic compounds from licorice is well-documented, current scientific literature lacks specific details on the signaling pathways modulated by this compound. This document collates the available technical information to serve as a foundational resource for researchers interested in this natural product.

Natural Origin and Source

This compound is a naturally occurring phenolic compound.[1][2] Scientific studies have successfully isolated it from commercial licorice.[1][2] The specific plant source has been tentatively identified as Glycyrrhiza uralensis, a species commonly known as Chinese licorice.[1] This places this compound within the diverse chemical family of phenolic constituents found in this widely used medicinal plant.[3]

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from its natural source involve a multi-step process utilizing various chromatographic techniques. The following protocol is a detailed synthesis of the methodologies described in the scientific literature.[1]

2.1. Plant Material and Extraction

-

Starting Material: Commercial licorice root, tentatively assigned as Glycyrrhiza uralensis.

-

Extraction Solvent: Ethyl acetate is used to create a crude extract from the licorice root. This solvent is effective in extracting a wide range of phenolic compounds.

2.2. Chromatographic Separation

The crude ethyl acetate extract is subjected to a series of chromatographic separations to isolate this compound:

-

Centrifugal Partition Chromatography (CPC): The initial fractionation of the crude extract is performed using CPC. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

-

Column Chromatography: The fractions obtained from CPC containing the compound of interest are further purified using column chromatography. This step involves passing the sample through a column packed with a solid adsorbent (e.g., silica gel) and eluting with a solvent system to separate compounds based on their polarity.

-

Preparative Thin-Layer Chromatography (TLC) or Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using either preparative TLC or preparative HPLC. These high-resolution techniques are employed to isolate the compound to a high degree of purity.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Structural Elucidation and Data

The definitive identification of this compound was accomplished through the analysis of its spectroscopic data.[1][2] This involves a combination of techniques to determine the molecular structure.

| Data Type | Description |

| Mass Spectrometry | Used to determine the molecular weight and elemental composition of the compound. |

| UV Spectroscopy | Provides information about the electronic transitions within the molecule, often indicative of the class of compound. |

| NMR Spectroscopy | ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. |

Note: Specific spectral data values were not available in the reviewed literature abstracts.

Signaling Pathways and Mechanism of Action

A comprehensive review of the current scientific literature reveals a notable absence of studies investigating the specific signaling pathways modulated by this compound. While other phenolic compounds isolated from licorice, such as licochalcone A, licochalcone C, and licoflavanone, have been shown to interact with key inflammatory signaling pathways like NF-κB and MAPK, there is no direct evidence to date implicating this compound in these or any other cellular signaling cascades.

The primary research on this compound has focused on its isolation, structural characterization, and initial screening for antibacterial activity.[1][2] Therefore, its mechanism of action at a molecular level remains an area for future investigation. Researchers in drug development are encouraged to explore the potential biological targets and signaling pathways of this natural product.

Conclusion

This compound is a natural phenolic compound sourced from licorice, likely Glycyrrhiza uralensis. Its isolation involves a systematic application of chromatographic techniques, and its structure has been confirmed by spectroscopic analysis. While the foundational knowledge of its natural origin and chemical identity is established, its biological mechanism of action and interaction with cellular signaling pathways are yet to be elucidated. This presents a valuable opportunity for further research to uncover the potential therapeutic applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenolic constituents of licorice. VIII. Structures of this compound and glicoisoflavanone, and effects of licorice phenolics on methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemical Constituents and Pharmacological Effects of Licorice: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glicophenone and Glicoisoflavanone from Licorice

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The roots and rhizomes of the Glycyrrhiza species, commonly known as licorice, are a rich repository of bioactive phenolic compounds with diverse pharmacological properties. Among these are Glicophenone and Glicoisoflavanone, two flavonoids isolated from commercial licorice, likely Glycyrrhiza uralensis. This technical guide provides a comprehensive overview of the isolation, structural elucidation, and biological activities of these two compounds. It summarizes all available quantitative data into structured tables, details relevant experimental protocols, and visualizes key workflows and associated signaling pathways. While specific research on the signaling pathways of this compound and Glicoisoflavanone is limited, this guide explores potential mechanisms by examining well-established pathways modulated by other licorice flavonoids, such as the NF-κB and PI3K/Akt pathways, offering a basis for future investigation.

Introduction

Licorice has been a cornerstone of traditional medicine for millennia, valued for its therapeutic effects on respiratory and gastrointestinal ailments.[1] Modern phytochemical research has identified flavonoids as major contributors to its pharmacological profile, exhibiting anti-inflammatory, anticancer, antioxidant, and antimicrobial activities.[2][3] In 2000, two novel phenolic compounds, this compound (1) and Glicoisoflavanone (2), were isolated from a commercial licorice variety.[4][5] This guide focuses on these specific molecules, consolidating the existing scientific data to support further research and development.

Isolation and Structural Elucidation

This compound and Glicoisoflavanone were successfully isolated from the ethyl acetate extract of commercial licorice, which was tentatively identified as Glycyrrhiza uralensis.[4] The isolation process involved a multi-step chromatographic approach to separate and purify the individual compounds from the complex plant matrix.

The structures of this compound and Glicoisoflavanone were determined using a combination of spectroscopic methods.[4] High-resolution mass spectrometry (HR-MS) was employed to establish their molecular formulas, while Ultraviolet (UV) spectroscopy provided characteristic data for their respective compound classes (benzophenone and isoflavanone).[6] Detailed structural analysis, including the placement of substituent groups, was achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments.[4][7] The absolute configuration of Glicoisoflavanone was determined using circular dichroism (CD) spectroscopy.[4]

Physicochemical and Spectroscopic Data

The structural and spectroscopic data for this compound and Glicoisoflavanone are summarized below. This information is critical for the identification and characterization of these compounds in future studies.

| Parameter | This compound (1) | Glicoisoflavanone (2) |

| Appearance | - | Colorless needles[4] |

| Molecular Formula | C22H24O6 | C22H24O6[4] |

| Mass Spec Data | High-Resolution EI-MS | High-Resolution EI-MS[4][6] |

| UV Spectrum | Characteristic of Benzophenone | Characteristic of Isoflavanone[4][6] |

| ¹H-NMR (Acetone-d₆, δ ppm) | Signals for γ,γ-dimethylallyl group, methoxyl group, and aromatic protons. NOESY confirmed methoxyl at C-2'. | Signals for isoflavanone skeleton: H-2 [4.38 (dd), 4.90 (dd)], H-3 [4.33 (dd)]; aromatic protons: H-5 [7.76 (d)], H-6 [6.56 (dd)], H-8 [6.40 (d)], H-5' [6.33 (s)]; γ,γ-dimethylallyl group [3.25 (m), 5.18 (br t), 1.64, 1.73 (brs)]; two methoxyl groups [3.66 (s), 3.74 (s)].[4][6] |

| Circular Dichroism | - | Positive Cotton effect at 328 nm, indicating (R)-configuration at C-3.[4] |

Biological Activities and Pharmacological Properties

The primary biological activity documented for this compound and Glicoisoflavanone is their antibacterial effect, particularly against Staphylococcus aureus.

Antibacterial Activity

An evaluation of various licorice phenolics revealed that both this compound and Glicoisoflavanone possess antibacterial activity against methicillin-sensitive S. aureus (MSSA) and multiple strains of methicillin-resistant S. aureus (MRSA).[4][5] The activity was determined using the liquid dilution method to find the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.[8]

| Compound | Organism | MIC (μg/mL) |

| This compound (1) | S. aureus (MSSA and MRSA strains) | 32[4] |

| Glicoisoflavanone (2) | S. aureus (MSSA and MRSA strains) | 32 - 128[4] |

| Licochalcone A | S. aureus (MSSA and MRSA strains) | 16[5][9] |

| 8-(γ,γ-dimethylallyl)-wighteone | S. aureus (MSSA and MRSA strains) | 8[5][9] |

| 3'-(γ,γ-dimethylallyl)-kievitone | S. aureus (MSSA and MRSA strains) | 8[5][9] |

| Licoricidin | S. aureus (MSSA and MRSA strains) | 16[5][9] |

Note: this compound showed moderate activity, while Glicoisoflavanone's activity was comparatively weaker than other isolated licorice flavonoids like licochalcone A and licoricidin.[4] Neither compound showed activity against Escherichia coli K12 or Pseudomonas aeruginosa PAO1 (MIC > 128 μg/mL).[4][9]

Potential Signaling Pathways for Licorice Flavonoids

While the specific molecular targets for this compound and Glicoisoflavanone have not been elucidated, the broader class of licorice flavonoids is known to modulate key signaling pathways involved in inflammation and cancer.[4][10] These pathways represent promising areas for future investigation into the mechanisms of action for this compound and Glicoisoflavanone.

Inflammation is a complex biological response mediated by pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[4][10] Many licorice flavonoids, such as isoliquiritigenin and licochalcone A, exert anti-inflammatory effects by inhibiting these pathways.[2][11] They can suppress the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.[4][10] This is often achieved by preventing the phosphorylation of inhibitor of κB (IκBα) and MAPK proteins (p38, ERK, JNK).[5][11]

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth; its dysregulation is a hallmark of many cancers.[12][13] Several licorice flavonoids have demonstrated anticancer properties by inhibiting this pathway.[14] For example, isoangustone A has been shown to inhibit cell proliferation by targeting PI3K.[14] Inhibition of this pathway can prevent the phosphorylation (and activation) of Akt and its downstream effector, mTOR, leading to decreased cell proliferation and the induction of apoptosis (programmed cell death).[12]

Experimental Methodologies

This section provides detailed protocols for the key experiments cited in the literature concerning the isolation and evaluation of this compound and Glicoisoflavanone.

Extraction and Isolation Protocol

This protocol outlines the general procedure for isolating phenolic compounds from licorice root, adapted from the methods used to discover this compound and Glicoisoflavanone.[4]

-

Plant Material: Commercial licorice root, tentatively assigned to be Glycyrrhiza uralensis, is used as the starting material.[4]

-

Extraction: The dried root material is extracted with a suitable solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of phenolic compounds.

-

Initial Fractionation: The crude ethyl acetate extract is subjected to centrifugal partition chromatography (CPC) and/or silica gel column chromatography to separate the components into several primary fractions based on polarity.[4]

-

Purification: Individual fractions are further purified using methods such as preparative Thin-Layer Chromatography (TLC) or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds, this compound and Glicoisoflavanone.[4]

-

Structure Elucidation: The purified compounds are then analyzed using spectroscopic techniques (MS, UV, NMR, CD) to confirm their identity and structure.[4][15]

Antibacterial Assay (Liquid Dilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[8][9][16]

-

Preparation of Test Compound: A stock solution of the purified compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[17]

-

Bacterial Inoculum Preparation: The bacterial strain to be tested (e.g., S. aureus) is grown in broth to a specific turbidity, corresponding to a standardized number of organisms (e.g., ~5 x 10⁵ CFU/mL).[18]

-

Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension.[9] Control wells containing only medium (negative control) and medium with bacteria (positive/growth control) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).[8]

-

MIC Determination: After incubation, the plates are examined for visible turbidity (bacterial growth). The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[8][9]

Conclusion and Future Directions

This compound and Glicoisoflavanone are two structurally defined flavonoids from licorice with demonstrated, albeit moderate, antibacterial activity against clinically relevant pathogens like MRSA.[4][5] The existing data provides a solid foundation for their identification and initial biological screening.

However, significant opportunities for further research exist. The molecular mechanisms underlying their antibacterial action remain unknown. Furthermore, their potential as anti-inflammatory or anticancer agents has not been explored. Future studies should focus on:

-

Mechanism of Action: Investigating the specific molecular targets responsible for their antibacterial effects.

-

Broader Biological Screening: Evaluating the activity of this compound and Glicoisoflavanone in models of inflammation and cancer, with a focus on their effects on the NF-κB and PI3K/Akt signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of these compounds to potentially enhance their potency and selectivity.

Elucidating these aspects will be crucial in determining the therapeutic potential of this compound and Glicoisoflavanone and could lead to the development of novel drug candidates.

References

- 1. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. The licorice flavonoid isoliquiritigenin attenuates Mycobacterium tuberculosis-induced inflammation through Notch1/NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer’s disease effect of licorice stem flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. jchps.com [jchps.com]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 10. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimerâs disease effect of licorice stem flavonoids | Aging [aging-us.com]

- 13. researchgate.net [researchgate.net]

- 14. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenolic constituents of licorice. VIII. Structures of this compound and glicoisoflavanone, and effects of licorice phenolics on methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. japsonline.com [japsonline.com]

An In-depth Technical Guide on the Core Properties of Glicophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glicophenone is a phenolic compound that was first isolated from commercial licorice, likely sourced from Glycyrrhiza uralensis.[1][2] It is classified as a stilbene and an alkyl-phenylketone.[3] Initial research has highlighted its antibacterial properties, particularly against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).[4] This document provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, biological activity, and the experimental protocols used for its study.

Physicochemical Properties

This compound is an organic compound with the following properties:

| Property | Value | Source |

| IUPAC Name | 2-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-1-(2,4-dihydroxyphenyl)ethan-1-one | [3] |

| Molecular Formula | C₂₀H₂₂O₆ | [3] |

| Average Molecular Weight | 358.3851 g/mol | [3] |

| Monoisotopic Molecular Weight | 358.141638436 Da | [3] |

| Chemical Class | Stilbene, Alkyl-phenylketone, Methoxyphenol | [3] |

Biological Activity: Antibacterial Properties

This compound has demonstrated antibacterial activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). However, it has not shown efficacy against Gram-negative bacteria such as Escherichia coli K12 and Pseudomonas aeruginosa PAO1.[4]

The antibacterial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

| Organism | Strain(s) | MIC (µg/mL) | Source |

| Staphylococcus aureus | MSSA | 32 | [1] |

| Staphylococcus aureus | MRSA | 32 | [1] |

| Escherichia coli | K12 | >128 | [4] |

| Pseudomonas aeruginosa | PAO1 | >128 | [4] |

Proposed Mechanism of Action

The precise signaling pathway and mechanism of action for this compound have not been fully elucidated. However, based on the known mechanisms of other phenolic compounds against S. aureus and the information available on related compounds from licorice, a potential mechanism can be proposed.

Phenolic compounds are known to exert their antibacterial effects through various mechanisms, including damaging the bacterial membrane, inhibiting virulence factors like enzymes and toxins, and suppressing biofilm formation.[5][6] In the case of MRSA, resistance to β-lactam antibiotics is primarily due to the expression of penicillin-binding protein 2a (PBP2a), which is encoded by the mecA gene.[1][7][8] PBP2a has a low affinity for β-lactams and takes over the cell wall synthesis process when other PBPs are inhibited.[7][8]

A study on licoricidin, another phenolic compound isolated alongside this compound, suggested that it affects the enzymatic function of PBP2a.[4] It is plausible that this compound may share a similar mechanism of action.

Below is a diagram illustrating a hypothesized signaling pathway for this compound's action against MRSA.

Caption: Hypothesized mechanism of this compound against MRSA.

Experimental Protocols

The following are detailed methodologies for the key experiments related to the study of this compound.

Isolation and Purification of this compound from Licorice

This protocol describes the general procedure for extracting and isolating phenolic compounds from licorice root.

-

Extraction:

-

Powdered licorice rhizomes are extracted with ethanol at room temperature with mechanical stirring. This process is repeated multiple times for complete extraction.

-

The extract is then filtered and concentrated under a vacuum at 40°C using a rotary evaporator to yield a crude extract.

-

-

Column Chromatography:

-

A glass column is packed with silica gel (60-120 mesh).

-

The crude extract is dissolved in a minimal amount of chloroform-methanol, mixed with silica gel to form a slurry, and loaded onto the column.

-

The column is eluted with a gradient of solvents, typically starting with less polar solvents like hexane and gradually increasing polarity with chloroform, ethyl acetate, and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds of interest are pooled and further purified using additional chromatographic techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

-

Preparation of Microtiter Plates:

-

A 96-well microtiter plate is used.

-

A serial two-fold dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of the plate. Each well will have a different concentration of the compound.

-

Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Inoculum Preparation:

-

A pure culture of the test bacterium (S. aureus) is grown on an agar plate.

-

Several colonies are suspended in a saline solution to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

The standardized bacterial suspension is added to each well of the microtiter plate (except the negative control).

-

The plate is incubated at 35-37°C for 16-20 hours.[9]

-

-

Determination of MIC:

-

After incubation, the plate is visually inspected for bacterial growth (indicated by turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the isolation and testing of this compound.

Caption: Workflow for the isolation of this compound.

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

This compound is a promising natural product with demonstrated antibacterial activity against S. aureus. Further research is warranted to fully elucidate its mechanism of action, evaluate its potential for synergistic activity with existing antibiotics, and assess its safety and efficacy in more complex biological systems. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals in the field of drug development.

References

- 1. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Showing Compound this compound (FDB014152) - FooDB [foodb.ca]

- 4. Phenolic constituents of licorice. VIII. Structures of this compound and glicoisoflavanone, and effects of licorice phenolics on methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains [ideas.repec.org]

- 6. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

The Phenolic Bounty of Licorice Root: A Technical Guide to the Phenolic Compounds of Glycyrrhiza uralensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, quantification, and bioactivity of phenolic compounds found in the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. This plant has been a cornerstone of traditional medicine for centuries, and modern research is increasingly validating its therapeutic potential, largely attributable to its rich and diverse phenolic profile. This document summarizes key quantitative data, details common experimental protocols for extraction and analysis, and visualizes the known signaling pathways influenced by these bioactive molecules.

Quantitative Analysis of Phenolic Compounds in Glycyrrhiza uralensis

The roots of Glycyrrhiza uralensis are a rich source of a wide array of phenolic compounds, primarily flavonoids, but also including coumarins and benzofurans.[1][2] The concentration of these compounds can vary depending on the geographical origin, age of the plant, and the extraction method employed.[3] The following tables summarize the quantitative data for some of the most abundant and well-studied phenolic compounds in Glycyrrhiza uralensis.

Table 1: Quantitative Analysis of Major Flavonoids in Glycyrrhiza uralensis

| Compound | Class | Concentration Range (mg/g of dry weight) | Analytical Method | Reference(s) |

| Liquiritin | Flavanone | 0.544 - 2.72 | HPLC-DAD | [4] |

| Isoliquiritin | Chalcone | 0.0064 - 0.512 | HPLC-DAD | [4] |

| Liquiritigenin | Flavanone | Not specified in mg/g, but a major flavonoid | HPLC, ¹H-qNMR | [5][6] |

| Liquiritin apioside | Flavonoid Glycoside | 0.0912 - 1.824 | HPLC-DAD | [4] |

| Licuraside | Flavonoid Glycoside | 0.0064 - 0.512 | HPLC-DAD | [4] |

| Licochalcone A | Chalcone | Not specified in mg/g, but a key bioactive | HPLC-MS | [2] |

| Echinatin | Chalcone | Not specified in mg/g, but identified as a potent Nrf2 activator | HPLC-MS | [7] |

Table 2: Other Phenolic Compounds Isolated from Glycyrrhiza uralensis

| Compound | Class | Bioactivity/Note | Reference(s) |

| Glycyrol | Coumarin | Identified from the roots and rhizomes. | [8] |

| Glycyrin | Coumarin | Identified from the roots and rhizomes. | [8] |

| Glycycoumarin | Coumarin | Identified from the roots and rhizomes. | [8] |

| Licocoumarone | Benzofuran | Isolated from the EtOAc extract. | [8] |

| Gancaonin I | Benzofuran | Isolated from the EtOAc extract. | [8] |

| Uralenol | Flavonoid | A new compound isolated from the leaves. | [9] |

| Neouralenol | Flavonoid | A new compound isolated from the leaves. | [9] |

| Uralenin | Flavonoid | A new compound isolated from the leaves. | [9] |